2-Cyclopropylethan-1-amine-d4

説明

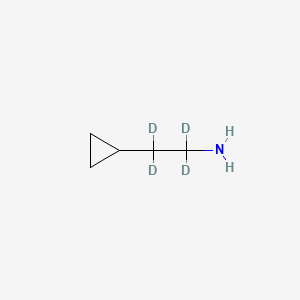

Structure

3D Structure

特性

IUPAC Name |

2-cyclopropyl-1,1,2,2-tetradeuterioethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c6-4-3-5-1-2-5/h5H,1-4,6H2/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGZOXRETBBBJI-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1CC1)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Cyclopropylethan-1-amine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Cyclopropylethan-1-amine-d4, a deuterated isotopologue of 2-cyclopropylethanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Physical Properties

This compound, also known as 2-Cyclopropylethyl-1,1,2,2-d4-amine, is a stable, isotopically labeled version of 2-cyclopropylethanamine where four hydrogen atoms on the ethyl chain have been replaced with deuterium (B1214612). This isotopic substitution is a valuable tool in drug discovery and development, particularly for studies involving metabolic stability and reaction mechanisms.

Table 1: General Chemical Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2-Cyclopropylethyl-1,1,2,2-d4-amine, (2-Aminoethyl-d4)cyclopropane |

| CAS Number | 1219795-00-2 |

| Molecular Formula | C₅H₇D₄N |

| Molecular Weight | 89.17 g/mol |

| Isotopic Enrichment | ≥ 98 atom % D |

Table 2: Physical Properties (Predicted and Inferred)

| Property | Value | Notes |

| Appearance | Colorless to light yellow liquid | Based on the non-deuterated analog and general primary amines. |

| Odor | Amine-like (similar to ammonia) | Typical for primary amines. |

| Boiling Point | Not available | Expected to be slightly higher than the non-deuterated analog (2-cyclopropylethanamine). |

| Density | Not available | Expected to be slightly higher than the non-deuterated analog. |

| Solubility | Miscible with water and common organic solvents | Based on the properties of similar short-chain amines. |

Synthesis and Experimental Protocols

A common route to primary amines is the reduction of the corresponding nitrile. Therefore, a proposed synthesis of this compound would involve the reduction of a deuterated 2-cyclopropylacetonitrile precursor.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of Nitriles to Primary Amines (General Procedure)

This protocol describes a general method for the reduction of nitriles to primary amines using lithium aluminum hydride (or its deuterated analog for isotopic labeling).

Materials:

-

Nitrile (e.g., 2-cyclopropylacetonitrile-d4)

-

Lithium aluminum deuteride (B1239839) (LiAlD₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Water

-

10% Sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297) or dichloromethane (B109758) (DCM)

-

Celite

Procedure:

-

A suspension of lithium aluminum deuteride (1.5 equivalents) in anhydrous THF (10 volumes) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.

-

A solution of the nitrile (1 equivalent) in anhydrous THF is added dropwise to the LiAlD₄ suspension.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled back to 0°C.

-

The reaction is carefully quenched by the sequential and dropwise addition of water (1 volume), followed by a 10% sodium hydroxide solution (1.5 volumes), and finally water again (3 volumes). This should be done with vigorous stirring.

-

The resulting suspension is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate or DCM.

-

The organic layer of the filtrate is separated, washed twice with water and once with brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude amine.

-

If necessary, the product can be further purified by distillation or column chromatography.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on the structure and data from analogous compounds.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | 1.1 - 2.0 | broad singlet |

| -CH- (cyclopropyl) | 0.6 - 0.8 | multiplet |

| -CH₂- (cyclopropyl) | 0.3 - 0.5 | multiplet |

| -CH₂- (cyclopropyl) | 0.0 - 0.2 | multiplet |

Note: The signals for the deuterated ethyl group (-CD₂-CD₂-) will be absent in the ¹H NMR spectrum.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C D₂-NH₂ | ~40 (with splitting due to deuterium coupling) |

| C D₂-CH | ~35 (with splitting due to deuterium coupling) |

| -C H- (cyclopropyl) | ~10 |

| -C H₂- (cyclopropyl) | ~4 |

Mass Spectrometry: In mass spectrometry, primary amines often undergo α-cleavage. For this compound, the molecular ion peak (M⁺) would be expected at m/z 89. Due to the presence of one nitrogen atom, this molecular ion will have an odd mass-to-charge ratio, consistent with the nitrogen rule. The base peak would likely result from the loss of a cyclopropyl (B3062369) radical, leading to a fragment at m/z 48 ([CD₂NH₂]⁺).

Chemical Reactivity and Stability

-

Stability: The compound is expected to be stable under normal storage conditions, though amines can be sensitive to air and light over time. It is recommended to store it under an inert atmosphere in a tightly sealed container.[1]

-

Reactivity: As a primary amine, it will exhibit typical nucleophilic properties, reacting with electrophiles such as acyl chlorides, anhydrides, and aldehydes. It is a weak base and will form salts with acids. It is expected to be incompatible with strong oxidizing agents, strong acids, and acid chlorides.

Potential Biological Activity and Signaling Pathways

While no specific biological activity data for this compound has been published, the structural motif of a cyclopropylamine (B47189) is well-known in medicinal chemistry for its ability to act as a mechanism-based inhibitor of monoamine oxidases (MAO).[2]

Monoamine Oxidase (MAO) Inhibition

MAOs are a family of enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. The inhibition of MAO can lead to an increase in the concentration of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases.[2]

Cyclopropylamines are known to be irreversible inhibitors of MAO. The proposed mechanism involves the oxidation of the amine by the flavin cofactor of the enzyme, leading to the opening of the strained cyclopropyl ring. This generates a reactive intermediate that covalently binds to the enzyme, leading to its inactivation.[2]

Caption: Proposed mechanism of MAO inhibition by cyclopropylamines.

Given the structural similarity, it is highly probable that 2-cyclopropylethanamine and its deuterated analog would also exhibit MAO inhibitory activity. The deuteration at the ethyl chain may influence the pharmacokinetics of the molecule, potentially altering its metabolic stability and duration of action, which is a key area of interest in drug development.

Safety and Handling

This compound is classified as a corrosive and flammable liquid.[1] Standard laboratory safety precautions for handling such chemicals should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.

-

First Aid: In case of contact with eyes or skin, immediately flush with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

This guide provides a summary of the available and inferred information on this compound. Further experimental investigation is required to fully elucidate its chemical and biological properties.

References

Technical Guide: 2-Cyclopropylethan-1-amine-d4 (CAS: 1219795-00-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropylethan-1-amine-d4 is the deuterium-labeled form of 2-cyclopropylethanamine.[1] Deuterated compounds, wherein one or more hydrogen atoms are replaced by deuterium (B1214612), are valuable tools in pharmaceutical research and development. The increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This substitution can influence the pharmacokinetic and metabolic profiles of drug candidates, often leading to slower metabolism and increased exposure.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, proposed synthesis and analytical methods, and its role in metabolic studies.

Physicochemical and Isotopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 1219795-00-2 | [1][2] |

| Unlabeled CAS Number | 62893-54-3 | [2] |

| Molecular Formula | C₅H₇D₄N | [2] |

| Molecular Weight | 89.17 g/mol | [2] |

| Appearance | Liquid | [1] |

| Isotopic Enrichment | ≥98 atom % D | [2] |

| Storage Conditions | Room temperature (short-term); -20°C (long-term) | [1] |

Applications in Research and Drug Development

This compound serves as a crucial tool in several areas of pharmaceutical science:

-

Internal Standard: Due to its mass difference from the unlabeled analog, it is an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[1] This allows for accurate determination of the concentration of the non-deuterated compound in biological matrices.

-

Metabolic Tracer: It is used to trace the metabolic fate of 2-cyclopropylethanamine in vivo and in vitro. By tracking the deuterated compound and its metabolites, researchers can elucidate metabolic pathways and identify potential sites of metabolic instability.

-

Pharmacokinetic Studies: The kinetic isotope effect resulting from deuteration can slow down metabolism at the site of labeling. This allows for a more detailed study of the absorption, distribution, metabolism, and excretion (ADME) properties of the parent molecule.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on established methods for the synthesis of cyclopropylamines and deuteration techniques.

Proposed Synthesis of this compound

This proposed synthesis involves the reduction of a suitable precursor with a deuterium source.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

Cyclopropylacetonitrile

-

Lithium aluminum deuteride (B1239839) (LiAlD₄)

-

Anhydrous diethyl ether

-

Deuterium oxide (D₂O)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, a solution of cyclopropylacetonitrile in anhydrous diethyl ether is slowly added to a stirred suspension of lithium aluminum deuteride in anhydrous diethyl ether at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is carefully quenched by the sequential dropwise addition of D₂O at 0°C.

-

The resulting mixture is stirred for an additional 1 hour at room temperature.

-

The solid precipitate is removed by filtration, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

Purification can be achieved by distillation or column chromatography on silica (B1680970) gel.

Analytical Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential to confirm the position and extent of deuteration.

Sample Preparation:

-

Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum. The signals corresponding to the protons on the ethyl chain adjacent to the cyclopropyl (B3062369) group and the amine group should be significantly diminished or absent, confirming successful deuteration.

²H NMR Analysis:

-

Acquire a ²H NMR spectrum to confirm the presence and location of deuterium atoms.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the isotopic purity of the synthesized compound.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

GC-MS Parameters (Example):

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium.

-

MS Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 30-200.

The mass spectrum will show a molecular ion peak at m/z 89, confirming the incorporation of four deuterium atoms. The isotopic distribution can be analyzed to determine the percentage of d4-labeled compound.

Metabolism of Cyclopropylamines

The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability. However, when attached to an amine, it can be a site of metabolism, primarily by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).

General Metabolic Pathway

The metabolism of cyclopropylamines can proceed through oxidation of the amine, which can lead to ring opening of the cyclopropyl group and the formation of reactive intermediates. These intermediates have the potential to covalently bind to cellular macromolecules, which is a consideration in drug safety assessment.

Caption: General metabolic pathway of cyclopropylamines.

Conclusion

This compound is a valuable research tool for scientists in drug discovery and development. Its primary utility as an internal standard and metabolic tracer allows for more accurate and detailed pharmacokinetic and metabolic studies. Understanding its synthesis, analytical characterization, and potential metabolic pathways is crucial for its effective application in advancing pharmaceutical research.

References

In-Depth Technical Guide to the Synthesis of 2-Cyclopropylethan-1-amine-d4

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of the deuterated compound 2-cyclopropylethan-1-amine-d4. This isotopically labeled molecule is a valuable tool in pharmaceutical research, particularly in studies involving drug metabolism and pharmacokinetics (DMPK). The strategic incorporation of deuterium (B1214612) atoms can alter the metabolic profile of a drug candidate, potentially leading to improved therapeutic properties. This guide outlines a robust four-step synthetic pathway, complete with detailed experimental protocols and quantitative data to facilitate its replication in a laboratory setting.

Synthetic Strategy

The synthesis of this compound is designed as a four-step sequence commencing with commercially available cyclopropanecarboxylic acid. The core of this strategy involves the sequential introduction of deuterium atoms through the use of lithium aluminum deuteride (B1239839) (LiAlD₄) as a powerful deuterating agent.

The overall synthetic transformation is depicted in the workflow below:

Caption: Synthetic workflow for this compound.

Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis. The yields are based on literature precedents for analogous non-deuterated reactions and may vary depending on experimental conditions.

| Step | Reactant | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | Cyclopropanecarboxylic Acid | (Cyclopropyl)methan-d2-ol | Lithium aluminum deuteride (LiAlD₄) | Anhydrous THF | 85-95 | >98 |

| 2 | (Cyclopropyl)methan-d2-ol | (Bromomethyl-d2)cyclopropane | N-Bromosuccinimide (NBS), Triphenylphosphine (B44618) (PPh₃) | Dichloromethane (B109758) (DCM) | 70-85 | >97 |

| 3 | (Bromomethyl-d2)cyclopropane | Cyclopropylacetonitrile-d2 | Sodium cyanide (NaCN) | Dimethyl sulfoxide (B87167) (DMSO) | 80-90 | >98 |

| 4 | Cyclopropylacetonitrile-d2 | This compound | Lithium aluminum deuteride (LiAlD₄) | Anhydrous THF | 75-85 | >99 |

Experimental Protocols

Step 1: Synthesis of (Cyclopropyl)methan-d2-ol

This step involves the reduction of the carboxylic acid group to a dideuterated primary alcohol using lithium aluminum deuteride.

Caption: Reduction of cyclopropanecarboxylic acid.

Methodology:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum deuteride (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of cyclopropanecarboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension. The rate of addition is controlled to maintain the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (cyclopropyl)methan-d2-ol as a colorless oil.

Step 2: Synthesis of (Bromomethyl-d2)cyclopropane

The deuterated alcohol is converted to the corresponding bromide, a key intermediate for the subsequent nucleophilic substitution.

Caption: Bromination of the deuterated alcohol.

Methodology:

-

To a stirred solution of (cyclopropyl)methan-d2-ol (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C is added N-bromosuccinimide (1.2 equivalents) portion-wise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-3 hours.

-

The reaction progress is monitored by TLC or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is triturated with pentane (B18724) or hexane (B92381) to precipitate triphenylphosphine oxide.

-

The solid is removed by filtration, and the filtrate is carefully concentrated at low temperature and reduced pressure to afford the volatile (bromomethyl-d2)cyclopropane. Due to its volatility, it is often used in the next step without extensive purification.

Step 3: Synthesis of Cyclopropylacetonitrile-d2

A nucleophilic substitution reaction is performed to introduce the nitrile group, which will be subsequently reduced to the primary amine.

Caption: Cyanation of the deuterated bromide.

Methodology:

-

A solution of (bromomethyl-d2)cyclopropane (1.0 equivalent) in dimethyl sulfoxide (DMSO) is added to a stirred suspension of sodium cyanide (1.5 equivalents) in DMSO at room temperature.

-

The reaction mixture is heated to 50-60 °C and stirred for 4-6 hours.

-

The reaction is monitored by GC-MS.

-

After completion, the reaction mixture is cooled to room temperature and poured into water.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by distillation, and the crude product is purified by vacuum distillation to give cyclopropylacetonitrile-d2 as a colorless liquid.

Step 4: Synthesis of this compound

The final step involves the reduction of the deuterated nitrile to the target d4-labeled primary amine using lithium aluminum deuteride.

Caption: Final reduction to the target amine.

Methodology:

-

In a procedure analogous to Step 1, a suspension of lithium aluminum deuteride (1.5 equivalents) in anhydrous THF is prepared in a dry, three-necked round-bottom flask under a nitrogen atmosphere and cooled to 0 °C.

-

A solution of cyclopropylacetonitrile-d2 (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension.

-

After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours.

-

The reaction is monitored by GC-MS to ensure complete consumption of the nitrile.

-

The reaction is cooled to 0 °C and carefully worked up by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

The resulting solid is filtered off, and the filter cake is washed with THF.

-

The combined organic filtrates are dried over anhydrous potassium carbonate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure to avoid loss of the volatile amine.

-

The crude this compound can be further purified by fractional distillation under a nitrogen atmosphere to yield the final product as a colorless liquid. Due to the basic nature of amines, purification by flash column chromatography can be challenging; however, using a basic stationary phase like alumina (B75360) or by adding a small amount of a volatile amine (e.g., triethylamine) to the eluent on silica (B1680970) gel can be effective.[1]

This comprehensive guide provides a viable and reproducible synthetic route to this compound. The methodologies described utilize standard organic chemistry techniques and commercially available starting materials, making this synthesis accessible to researchers in the fields of medicinal chemistry and drug development. Careful execution of the experimental procedures is crucial for achieving high yields and purity of the final deuterated product.

References

Technical Guide: 2-Cyclopropylethan-1-amine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 2-Cyclopropylethan-1-amine-d4, a deuterated isotopologue of 2-Cyclopropylethan-1-amine. Deuterium-labeled compounds are of significant interest in pharmaceutical research and development. The substitution of hydrogen with deuterium (B1214612) can alter the pharmacokinetic profile of a drug by affecting its metabolism, a phenomenon known as the kinetic isotope effect. This can lead to improved metabolic stability, reduced formation of toxic metabolites, and an extended half-life. This guide details the molecular weight, proposed synthesis, analytical methods, and potential biological activity of this compound.

Molecular Weight

The molecular weight of a molecule is a fundamental chemical property. For isotopically labeled compounds, it is crucial to calculate the precise molecular weight based on the specific isotopes incorporated.

Calculation of Molecular Weight

The molecular formula of non-deuterated 2-Cyclopropylethan-1-amine is C₅H₁₁N. The deuterated analogue, this compound, has four deuterium atoms replacing four hydrogen atoms. The molecular weight is calculated by summing the atomic weights of each constituent atom.

Table 1: Atomic and Molecular Weights

| Atom/Molecule | Standard Atomic/Molecular Weight ( g/mol ) |

| Carbon (C) | 12.011 |

| Hydrogen (H) | 1.008 |

| Nitrogen (N) | 14.007 |

| Deuterium (D) | 2.014[1][2] |

| 2-Cyclopropylethan-1-amine (C₅H₁₁N) | 85.15[3] |

| This compound (C₅H₇D₄N) | 89.17 [4] |

The calculated molecular weight of this compound is approximately 89.17 g/mol . This is determined by taking the molecular weight of the parent compound (85.15 g/mol ), subtracting the mass of four hydrogen atoms (4 x 1.008 g/mol ), and adding the mass of four deuterium atoms (4 x 2.014 g/mol ).

Experimental Protocols

The synthesis and analysis of deuterated compounds require specialized methodologies to ensure the desired level of isotopic incorporation and to verify the final product's identity and purity.

Synthesis of this compound

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Methodology:

-

Reduction of Cyclopropylacetonitrile: Cyclopropylacetonitrile can be reduced using a strong deuterating agent such as lithium aluminum deuteride (LiAlD₄) in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This would introduce two deuterium atoms at the C1 position (adjacent to the amine).

-

H/D Exchange: To introduce deuterium at the C2 position, a subsequent hydrogen-deuterium exchange reaction could be performed. This can often be achieved using a suitable transition metal catalyst in the presence of heavy water (D₂O) as the deuterium source.

-

Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed to quench any remaining reagents. The product would then be extracted into an organic solvent. Purification of the final product, this compound, can be achieved by distillation or column chromatography.

Analytical Characterization

The successful synthesis and purity of this compound must be confirmed using appropriate analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose |

| Mass Spectrometry (MS) | To confirm the molecular weight of the deuterated compound and to assess the degree of deuterium incorporation by observing the mass-to-charge ratio (m/z) of the molecular ion peak. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR is used to confirm the absence of protons at the deuterated positions. ²H (Deuterium) NMR is used to confirm the presence and location of deuterium atoms in the molecule. |

| Gas Chromatography (GC) | To determine the chemical purity of the compound and to separate it from any non-deuterated or partially deuterated species. |

Analytical Workflow

Caption: A typical analytical workflow for the characterization of this compound.

Potential Biological Activity

While the specific biological targets of 2-Cyclopropylethan-1-amine have not been extensively studied, the broader class of cyclopropylamines are well-known as mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B).[5][6][7][8] These enzymes are responsible for the oxidative deamination of various neurotransmitters, such as serotonin, dopamine, and norepinephrine. Inhibition of MAO enzymes increases the levels of these neurotransmitters in the brain and is a therapeutic strategy for depression and neurodegenerative diseases.

Hypothesized Signaling Pathway: MAO Inhibition

Caption: Hypothesized mechanism of irreversible inhibition of MAO by this compound.

The proposed mechanism involves the oxidation of the amine by the flavin cofactor of MAO, leading to the opening of the strained cyclopropyl ring. This generates a reactive intermediate that covalently binds to the enzyme, resulting in its irreversible inactivation. The deuteration in this compound could potentially slow down the rate of this enzymatic process, altering its inhibitory profile.

Conclusion

This compound is a valuable molecule for research in medicinal chemistry and drug development. Its synthesis and characterization can be achieved through established methods for deuterated compounds. Based on its structural similarity to known MAO inhibitors, it is hypothesized to act as an inhibitor of these enzymes. Further investigation into its specific biological activity and pharmacokinetic properties is warranted to explore its full therapeutic potential.

References

- 1. Cyclopropyl-2,2,3,3-d4-amine | 1051418-97-3 | Benchchem [benchchem.com]

- 2. Cyclopropyl-2,2,3,3-d4-amine | C3H7N | CID 59816560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopropaneethanamine | C5H11N | CID 10240761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. gcris.khas.edu.tr [gcris.khas.edu.tr]

- 6. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Navigating Metabolic Fates: A Technical Guide to Deuterated 2-Cyclopropylethanamine for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug discovery, understanding and optimizing a compound's metabolic profile is paramount. The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, has emerged as a powerful tool to enhance pharmacokinetic properties and mitigate undesirable metabolic pathways. This technical guide provides an in-depth exploration of Deuterated 2-cyclopropylethanamine, a valuable tool for researchers developing novel therapeutics, particularly in the realm of central nervous system (CNS) disorders.

Commercial Availability of Deuterated 2-Cyclopropylethanamine

For researchers seeking to incorporate this deuterated building block or internal standard into their studies, C/D/N Isotopes is a key supplier of 2-Cyclopropylethyl-1,1,2,2-d4-amine. The table below summarizes the key specifications for this product.

| Supplier | Product Name | Catalog Number | CAS Number | Isotopic Enrichment | Molecular Weight |

| C/D/N Isotopes | 2-Cyclopropylethyl-1,1,2,2-d4-amine | D-7001 | 1219795-00-2 | 98 atom % D | 89.17 |

Table 1: Commercial Supplier and Specifications for Deuterated 2-Cyclopropylethanamine.[1]

The Rationale for Deuteration in Drug Development

The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug candidate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage. This phenomenon, known as the kinetic isotope effect, can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes. The benefits of this "metabolic switching" include:

-

Improved Metabolic Stability: A reduced rate of metabolism can lead to a longer drug half-life and increased overall exposure.

-

Reduced Formation of Reactive Metabolites: By blocking or slowing metabolism at specific sites, the formation of potentially toxic reactive metabolites can be minimized.

-

Enhanced Pharmacokinetic Profile: A more predictable and favorable pharmacokinetic profile can lead to improved dosing regimens and better patient compliance.

Potential Applications in CNS Drug Discovery

The 2-cyclopropylethanamine scaffold is a key structural motif in various biologically active compounds, notably as inhibitors of monoamine oxidase (MAO).[2][3][4] MAOs are enzymes responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[5][6] Inhibition of MAOs can lead to increased levels of these neurotransmitters in the brain, a therapeutic strategy for treating depression and other neurological disorders.[5][6]

Given this, Deuterated 2-cyclopropylethanamine is a valuable tool for researchers developing novel MAO inhibitors for conditions such as:

-

Major Depressive Disorder

-

Parkinson's Disease

-

Anxiety Disorders

The deuterated form can be used as an internal standard for quantitative bioanalysis of the non-deuterated drug candidate or as a metabolically more stable version of the parent drug.

Experimental Protocols

Representative Synthesis of Deuterated 2-Cyclopropylethanamine

Step 1: Synthesis of Cyclopropylacetonitrile-2,2-d2

A solution of cyclopropylacetonitrile (B1348260) in a suitable solvent (e.g., tetrahydrofuran) is treated with a strong base (e.g., lithium diisopropylamide) at low temperature (-78 °C). Deuterium oxide (D₂O) is then added to quench the reaction, introducing two deuterium atoms at the α-position to the nitrile. This process is repeated to ensure high levels of deuteration.

Step 2: Reduction of Cyclopropylacetonitrile-2,2-d2 to 2-Cyclopropylethanamine-1,1-d2

The resulting deuterated nitrile is then reduced to the corresponding amine. This can be achieved using a reducing agent such as lithium aluminum deuteride (B1239839) (LiAlD₄) in an anhydrous ether solvent. The use of LiAlD₄ introduces two additional deuterium atoms, resulting in the desired 2-Cyclopropylethyl-1,1,2,2-d4-amine.

Purification: The final product is purified by distillation or column chromatography to achieve high purity.

It is crucial to perform these reactions under anhydrous conditions and with careful handling of the reactive reagents.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a typical experiment to assess the metabolic stability of a new chemical entity (NCE) using Deuterated 2-cyclopropylethanamine as an internal standard.[7][8][9][10][11]

Materials:

-

Test compound (NCE)

-

Deuterated 2-cyclopropylethanamine (Internal Standard, IS)

-

Pooled human liver microsomes

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of the test compound and the internal standard in a suitable organic solvent (e.g., DMSO).

-

Prepare working solutions by diluting the stock solutions in the incubation buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the liver microsomes and the test compound to the phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.

-

Visualizing Workflows and Pathways

Drug Development Workflow Utilizing a Deuterated Standard

Caption: A typical drug development workflow incorporating a deuterated internal standard.

Hypothetical Signaling Pathway for a Cyclopropylethanamine-based MAO Inhibitor

Caption: Inhibition of MAO by a cyclopropylethanamine derivative increases neurotransmitter levels.

This technical guide serves as a foundational resource for researchers interested in utilizing Deuterated 2-cyclopropylethanamine. By providing insights into its sourcing, rationale for use, potential applications, and detailed experimental frameworks, this document aims to facilitate the advancement of novel therapeutics with improved metabolic profiles.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-cyclopropyltryptamines, potent monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 6. drugs.com [drugs.com]

- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]

- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. scialert.net [scialert.net]

- 12. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jneonatalsurg.com [jneonatalsurg.com]

- 14. youtube.com [youtube.com]

- 15. bioagilytix.com [bioagilytix.com]

Technical Guide: Isotopic Purity of 2-Cyclopropylethan-1-amine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 2-Cyclopropylethan-1-amine-d4 (CAS No. 1219795-00-2), a deuterated isotopologue of 2-Cyclopropylethanamine. The incorporation of deuterium (B1214612) into molecules is a critical strategy in drug discovery and development, primarily for its use as an internal standard in quantitative bioanalysis and for modulating metabolic pathways by leveraging the kinetic isotope effect.[1][2][] Ensuring high isotopic purity is paramount for the reliability and accuracy of these applications.

Data on Isotopic Purity

The isotopic enrichment of commercially available this compound is a key specification for its use in research. The data is typically presented as "atom percent D," which represents the mole fraction of the deuterium isotope expressed as a percentage.[4]

| Supplier | Product Name | CAS Number | Isotopic Enrichment | Chemical Purity |

| CDN Isotopes | 2-Cyclopropylethyl-1,1,2,2-d4-amine | 1219795-00-2 | 98 atom % D | Not Specified |

Note: Data is based on publicly available supplier information and may vary by batch.

Plausible Synthetic Pathway

The synthesis of this compound requires a multi-step approach to selectively introduce four deuterium atoms onto the ethyl chain. A plausible synthetic route starting from cyclopropylacetic acid is outlined below. This pathway involves α-deuteration of the carboxylic acid, followed by reduction and conversion to the final amine.

Caption: Plausible synthesis pathway for this compound.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and the precise location of deuterium atoms are crucial for validating deuterated compounds. A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach for a comprehensive analysis.[1][5][6]

Analytical Workflow

The general workflow for assessing the isotopic purity involves sample preparation, chromatographic separation (if necessary), analysis by HRMS and NMR, and data interpretation to confirm both isotopic enrichment and structural integrity.

Caption: Analytical workflow for the assessment of isotopic purity.

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is a highly sensitive technique used to determine the distribution of isotopologues by precisely measuring the mass-to-charge ratio (m/z) of ions.[1][6] This allows for the quantification of the relative abundance of the target molecule (d4) and any less-deuterated species (d0, d1, d2, d3).

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase for analysis.[6]

2. Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

-

Mobile Phase A: 0.1% formic acid in water.[6]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

-

Flow Rate: 0.3 mL/min.[6]

-

Injection Volume: 5 µL.[6]

-

Gradient: A suitable gradient should be developed to achieve good peak shape and separation from any chemical impurities.

3. Mass Spectrometry (MS) Conditions:

-

Instrument: Q-TOF or Orbitrap mass spectrometer.[6]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[6]

-

Scan Mode: Full scan.[6]

-

Mass Range: m/z 50-500.

-

Resolution: > 60,000 to resolve isotopic peaks.[6]

4. Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z values of the unlabeled compound (d0) and all deuterated isotopologues (d1-d4).[6]

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution and overall purity.[6][7]

| Isotopologue | Description |

| d0 | Unlabeled 2-Cyclopropylethan-1-amine |

| d1, d2, d3 | Partially deuterated species |

| d4 | Fully deuterated this compound |

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information, confirming the location of the deuterium labels and assessing the overall degree of deuteration.[1] ¹H NMR is used to observe the reduction of proton signals at the sites of deuteration, while ²H NMR directly detects the deuterium nuclei.

1. Sample Preparation:

-

Dissolve an adequate amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6). The choice of solvent should ensure that the analyte signals do not overlap with residual solvent peaks.

2. NMR Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.[6]

-

¹H NMR: Acquire a standard proton spectrum. The degree of deuteration at specific sites is determined by the reduction in the integral of the corresponding proton signals compared to a non-deuterated internal standard or a signal from a non-deuterated position within the molecule.

-

²H NMR: Acquire a deuterium spectrum. This will show signals corresponding to the chemical environments of the deuterium atoms, directly confirming their presence and location.[1]

-

¹³C NMR: The substitution of hydrogen with deuterium can cause small, measurable upfield shifts in the chemical shifts of the attached and adjacent carbon atoms. This isotopic perturbation can provide further confirmation of the deuteration sites.

3. Data Analysis:

-

In the ¹H NMR spectrum, compare the integration of the signals for the protons on the ethyl chain with a reference proton signal (e.g., on the cyclopropyl (B3062369) ring) to quantify the extent of deuterium incorporation.

-

In the ²H NMR spectrum, confirm that signals are present at the chemical shifts expected for the deuterated positions.

-

Analyze the ¹³C NMR spectrum for isotopic shifts on the C1 and C2 carbons of the ethyl group to further verify the deuteration pattern.

By combining these analytical techniques, researchers can confidently verify the isotopic purity, enrichment, and structural integrity of this compound, ensuring its suitability for demanding applications in drug development and metabolic research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. studymind.co.uk [studymind.co.uk]

- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Cyclopropylethan-1-amine-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-Cyclopropylethan-1-amine-d4 (also known as 2-Cyclopropylethyl-1,1,2,2-d4-amine). Due to the limited availability of specific experimental data for this deuterated compound, this document also includes information on its non-deuterated analog, 2-cyclopropylethanamine, for comparative purposes. This guide outlines generalized experimental protocols for the synthesis and characterization of deuterated amines, and discusses the potential biological significance of cyclopropylamines, particularly in the context of monoamine oxidase (MAO) inhibition. The included diagrams illustrate a typical workflow for the characterization of such isotopically labeled compounds.

Core Physical and Chemical Characteristics

Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the available information for the deuterated compound and its non-deuterated counterpart.

| Property | This compound | 2-Cyclopropylethanamine (Non-deuterated) |

| CAS Number | 1219795-00-2[1] | 62893-54-3 |

| Molecular Formula | C₅H₇D₄N | C₅H₁₁N |

| Molecular Weight | 89.17 g/mol [1] | 85.15 g/mol [2] |

| Isotopic Enrichment | 98 atom % D[1] | N/A |

| Boiling Point | Data not available | Data not available |

| Melting Point | Data not available | Data not available |

| Density | Data not available | Data not available |

| Appearance | Likely a liquid | Data not available |

Note: The molecular weight of the deuterated compound is higher due to the presence of four deuterium (B1214612) atoms. Physical properties such as boiling point, melting point, and density are expected to be slightly different from the non-deuterated analog but are not documented.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathways have been documented for this compound, the broader class of cyclopropylamines is known for its interaction with monoamine oxidases (MAO).[3] MAOs are enzymes crucial for the metabolism of neurotransmitters.[3]

Cyclopropylamine derivatives can act as mechanism-based inhibitors of MAO.[3] The proposed mechanism involves the enzymatic oxidation of the amine, which leads to the opening of the cyclopropyl (B3062369) ring. This generates a reactive intermediate that can covalently bind to the enzyme, leading to its irreversible inactivation.[3]

Given this, this compound could potentially be investigated as a tool to study the mechanism of MAO inhibition. The deuterium labeling could introduce a kinetic isotope effect, providing insights into the rate-limiting steps of the enzymatic reaction.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available in the public domain. However, the following sections describe generalized methodologies that can be adapted for its preparation and characterization.

Proposed Synthesis of this compound

A plausible synthetic route to this compound would involve the deuteration of a suitable precursor followed by amination. One potential approach is the reductive amination of a deuterated aldehyde or ketone.

Example Protocol: Reductive Amination

-

Preparation of Deuterated Precursor: A suitable starting material, such as cyclopropylacetic acid, could be reduced using a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄) to yield the corresponding deuterated alcohol. Subsequent oxidation would provide the deuterated aldehyde.

-

Reductive Amination Reaction:

-

Dissolve the deuterated aldehyde in a suitable solvent (e.g., methanol, ethanol).

-

Add an amine source, such as ammonia (B1221849) or a protected amine equivalent.

-

Introduce a reducing agent, for example, sodium borohydride (B1222165) or hydrogen gas with a catalyst (e.g., Palladium on carbon). Deuterated reducing agents like sodium borodeuteride (NaBD₄) could also be employed to ensure high isotopic enrichment.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified duration.

-

Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Quench the reaction by adding water or a dilute acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine and dry it over an anhydrous salt (e.g., sodium sulfate).

-

Concentrate the solution under reduced pressure.

-

Purify the crude product using column chromatography or distillation to obtain pure this compound.

-

Characterization Workflow

A standard workflow for the characterization of a newly synthesized deuterated amine is crucial to confirm its identity, purity, and the extent of deuteration.

Caption: Workflow for the synthesis and characterization of a deuterated amine.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: To confirm the molecular structure and determine the positions of any remaining protons. The integration of proton signals will be significantly lower in the deuterated positions.

-

²H NMR (Deuterium NMR): To directly observe the deuterium nuclei and confirm their positions in the molecule.

-

¹³C NMR: To verify the carbon skeleton of the molecule.

3.2.2. Mass Spectrometry (MS)

-

GC-MS or LC-MS: To determine the molecular weight of the compound, which should correspond to the calculated mass of the deuterated molecule (89.17 g/mol ). The mass spectrum will also provide information on the isotopic distribution and help quantify the level of deuteration.

3.2.3. Purity Assessment

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the synthesized compound.

3.2.4. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

For researchers interested in the compound's interaction with biological targets like MAO, HDX-MS can be a powerful tool. This technique can provide insights into protein-ligand binding and conformational changes.

Caption: A generalized workflow for a Hydrogen-Deuterium Exchange Mass Spectrometry experiment.

Conclusion

This compound is a valuable isotopically labeled compound for research, particularly in the fields of drug metabolism and enzyme kinetics. While specific physical and chemical data for this molecule are not extensively reported, this guide provides the available information and outlines generalized experimental approaches for its synthesis and characterization. The potential of this compound as a tool to investigate the mechanisms of monoamine oxidase inhibition warrants further exploration by the scientific community. Researchers are encouraged to utilize the proposed workflows as a starting point for their investigations into the properties and applications of this and similar deuterated molecules.

References

A Technical Guide to 2-Cyclopropylethan-1-amine-d4 for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Cyclopropylethan-1-amine-d4, a deuterated form of 2-cyclopropylethanamine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive information on its commercial availability, technical specifications, safety protocols, and potential research applications. The inclusion of deuterated compounds in pharmaceutical research is a critical strategy for investigating pharmacokinetics, metabolism, and as internal standards in bioanalytical assays.

Commercial Availability

This compound is commercially available from several specialized chemical suppliers. The following table summarizes the key purchasing information from prominent vendors. Prices are subject to change and may vary based on institutional agreements and quantity.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| CDN Isotopes | D-7001 | 98 atom % D | 0.05 g | $906.00 |

| 0.1 g | $1,537.00 | |||

| Medical Isotopes, Inc. | D14487 | Not Specified | 0.1 g | $1,850.00[1] |

| Fisher Scientific | NC1317683 | 98 atom % D, min 98% Chemical Purity | 0.1 g | - |

Technical Data Summary

The following table outlines the key technical and physical properties of this compound. This data is essential for experimental design, analytical method development, and ensuring the accuracy of research outcomes.

| Property | Value | Reference |

| Chemical Name | 2-Cyclopropylethyl-1,1,2,2-d4-amine | [2][3] |

| Synonym(s) | (2-Aminoethyl)cyclopropane-d4, 2-Cyclopropylethan-d4-amine | [2][3] |

| CAS Number | 1219795-00-2 | [2][3] |

| Molecular Formula | C₅D₄H₇N | [3] |

| Molecular Weight | 89.17 g/mol | [2][3] |

| Isotopic Enrichment | ≥ 98 atom % D | [2][3] |

| Chemical Purity | ≥ 98% | [3] |

| Appearance | Not Specified | |

| Storage Conditions | Room temperature | [2] |

| Stability | Stable under recommended storage conditions. Re-analyze after three years. | [2] |

Safety, Handling, and Storage

Hazard Identification: this compound is classified as a corrosive and flammable liquid.[2]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes.

-

Storage: Store at room temperature in a tightly sealed container.[2] Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous materials.

For detailed safety information, it is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Drug Development

Deuterated compounds like this compound are valuable tools in pharmaceutical research, primarily utilized in the following areas:

-

Internal Standards in Bioanalytical Assays: Due to its identical chemical properties to the non-deuterated analog but distinct mass, it serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS), such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for precise quantification of the parent compound in complex biological matrices like plasma, urine, or tissue homogenates.

-

Pharmacokinetic (PK) Studies: In "kinetic isotope effect" studies, the replacement of hydrogen with deuterium (B1214612) can sometimes alter the rate of metabolic processes. By comparing the pharmacokinetic profiles of the deuterated and non-deuterated compounds, researchers can gain insights into the metabolic pathways and the sites of metabolic attack on the molecule.

-

Metabolite Identification: When used in metabolism studies, the deuterium label acts as a tracer, facilitating the identification of metabolites using mass spectrometry. The characteristic mass shift of the deuterated fragments helps in distinguishing drug-related metabolites from endogenous molecules.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the use of this compound as an internal standard in a pharmacokinetic study.

Conclusion

This compound is a readily available deuterated compound that serves as a critical tool for researchers in drug discovery and development. Its primary application as an internal standard in bioanalytical assays ensures the accuracy and reliability of pharmacokinetic and metabolism data. The technical information and workflow provided in this guide are intended to support the effective planning and execution of studies utilizing this valuable research chemical. Researchers should always adhere to the safety guidelines outlined in the supplier's SDS to ensure safe handling and storage.

References

In-Depth Technical Guide: Structure and Significance of 2-Cyclopropylethan-1-amine-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclopropylethan-1-amine-d4, a deuterated isotopologue of 2-cyclopropylethanamine. This document details its chemical structure, key properties, and potential synthetic pathways. Emphasis is placed on the applications of this compound in pharmaceutical research, particularly in pharmacokinetic and metabolic studies, owing to the kinetic isotope effect. This guide also collates available, albeit limited, spectroscopic data and discusses the biological significance of the broader class of cyclopropylamines, including their role as monoamine oxidase (MAO) inhibitors.

Introduction

This compound, systematically named 2-Cyclopropylethyl-1,1,2,2-d4-amine, is a stable, isotopically labeled organic compound. The replacement of four hydrogen atoms with deuterium (B1214612) on the ethyl chain provides a valuable tool for researchers in drug discovery and development. Deuteration can significantly alter the metabolic fate of a molecule, often leading to a reduced rate of metabolism by cytochrome P450 (CYP) enzymes. This "kinetic isotope effect" can enhance a drug's pharmacokinetic profile, increasing its half-life and bioavailability.[1][2][3] The cyclopropylamine (B47189) moiety itself is a recognized pharmacophore present in various biologically active compounds.[4]

Chemical Structure and Properties

The core structure of this compound consists of a cyclopropane (B1198618) ring attached to an ethylamine (B1201723) chain, with four deuterium atoms substituting the hydrogens on the carbons of the ethyl group.

Diagram of the Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its non-deuterated analogue are presented in Table 1.

| Property | 2-Cyclopropylethyl-1,1,2,2-d4-amine | 2-Cyclopropylethanamine |

| CAS Number | 1219795-00-2[5] | 62893-54-3[5] |

| Molecular Formula | C₅H₇D₄N | C₅H₁₁N |

| Molecular Weight | 89.17 g/mol [5] | 85.15 g/mol [1] |

| Isotopic Enrichment | Typically ≥98 atom % D[5] | N/A |

| Synonyms | (2-Aminoethyl)cyclopropane-d4 | (2-Aminoethyl)cyclopropane |

Table 1: Physicochemical properties of 2-Cyclopropylethyl-1,1,2,2-d4-amine and its non-deuterated counterpart.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A probable synthetic route starts from cyclopropylacetonitrile (B1348260). The reduction of the nitrile group to a primary amine can be achieved using a strong reducing agent that provides deuterium atoms.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Nitrile Reduction

The following is a generalized protocol for the reduction of a nitrile to a primary amine, adapted for deuteration.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of the reducing agent (e.g., lithium aluminum deuteride) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Addition of Reactant: A solution of cyclopropylacetonitrile in the same anhydrous solvent is added dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: The reaction mixture is stirred at room temperature or heated to reflux for a period determined by reaction monitoring (e.g., by thin-layer chromatography or gas chromatography).

-

Quenching: After completion, the reaction is carefully quenched by the slow, sequential addition of water and an aqueous base solution (e.g., 15% NaOH) at 0 °C.

-

Workup: The resulting precipitate is filtered off and washed with the ether solvent. The combined organic phases are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield the desired deuterated amine.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the known spectra of its non-deuterated counterpart and general principles of spectroscopy for deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the deuterated compound would be significantly simplified compared to the non-deuterated analogue. The signals corresponding to the protons on the α and β carbons of the ethyl chain would be absent. The spectrum would primarily show signals for the cyclopropyl (B3062369) protons and the amine protons.

-

¹³C NMR: The carbon signals for the deuterated carbons (CD₂) would exhibit a characteristic triplet splitting pattern due to coupling with deuterium (spin I=1). The chemical shifts of these carbons would also be slightly upfield compared to their protonated counterparts.

-

²H NMR: A deuterium NMR spectrum would show signals corresponding to the deuterium atoms on the ethyl chain.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic C-D stretching vibrations in the region of 2100-2250 cm⁻¹, which are absent in the non-deuterated compound. The N-H stretching vibrations of the primary amine group would still be present in the 3300-3500 cm⁻¹ region.

Mass Spectrometry (MS)

The molecular ion peak in the mass spectrum would be observed at m/z = 89, corresponding to the molecular weight of the deuterated compound. This is 4 mass units higher than the non-deuterated analogue (m/z = 85), confirming the incorporation of four deuterium atoms.

Applications in Drug Development and Research

Pharmacokinetic and Metabolic Studies

The primary application of this compound is in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.[1][2][3] By using a mixture of the deuterated and non-deuterated compound as a single dose, researchers can simultaneously track the metabolic fate of both compounds in vivo. The difference in their clearance rates can provide valuable information about the kinetic isotope effect and the metabolic stability of the molecule at the site of deuteration.

Diagram of a Typical Pharmacokinetic Study Workflow:

References

Technical Guide to the Safe Handling of 2-Cyclopropylethan-1-amine-d4

Disclaimer: This document is an in-depth technical guide and not a substitute for a formal Safety Data Sheet (SDS). It has been compiled based on the safety data of the non-deuterated parent compound, 2-Cyclopropylethanamine, as a specific SDS for the deuterated analog is not publicly available. The toxicological and physical hazard properties are expected to be virtually identical. Always consult with your institution's safety officer and refer to the most current SDS provided by the supplier before handling this chemical.

Section 1: Executive Summary

This guide provides comprehensive safety information, hazard classifications, and handling protocols for 2-Cyclopropylethan-1-amine-d4 (and its non-deuterated analog, 2-Cyclopropylethanamine, CAS: 62893-54-3). This compound is a primary aliphatic amine that presents significant hazards, including flammability, corrosivity, and acute toxicity. Adherence to the protocols outlined in this document is critical to ensure the safety of laboratory personnel and the integrity of research activities. All quantitative data is summarized from available safety documentation for analogous compounds, and experimental protocols are based on internationally recognized OECD guidelines.

Section 2: Hazard Identification and Classification

2-Cyclopropylethanamine is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

GHS Hazard Classification

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Flammable Liquids | Category 2 / 3 | H225 / H226 | Danger | Highly flammable liquid and vapor / Flammable liquid and vapor. |

| Skin Corrosion/Irritation | Category 1B | H314 | Danger | Causes severe skin burns and eye damage.[1] |

| Acute Toxicity, Oral | Category 4 | H302 | Warning | Harmful if swallowed.[1] |

| Serious Eye Damage | Category 1 | H318 | Danger | Causes serious eye damage. |

Note: GHS classifications are based on data for the non-deuterated parent compound, Cyclopropaneethanamine.[1]

Hazard Pictograms

The following GHS pictograms are associated with this chemical:

Section 3: Physical and Chemical Properties

Quantitative safety-relevant data is often not experimentally determined for specialized research chemicals like this compound. The data presented below is for the closely related analog, Cyclopropylamine (CAS 765-30-0), and should be used as a conservative estimate for safety planning.

| Property | Value | Notes |

| Molecular Formula | C₅H₇D₄N | For the deuterated compound. |

| Molecular Weight | 89.17 g/mol | For the deuterated compound. |

| Boiling Point | 49-50 °C (lit.) | Data for Cyclopropylamine. |

| Flash Point | -25.6 °C (-14 °F) | Closed cup. Data for Cyclopropylamine. |

| Density | 0.824 g/mL at 25 °C | Data for Cyclopropylamine. |

| Autoignition Temp. | 275 °C (527 °F) | Data for Cyclopropylamine. |

| Acute Toxicity (Oral) | LD50: 445 mg/kg (Rabbit) | Data for Cyclopropylamine. |

Section 4: Experimental Safety Protocols

The determination of the hazards listed above is performed using standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

Protocol for Acute Dermal Corrosion/Irritation (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) damage to the skin.

[2][3][4][5]1. Principle: A single dose of the test substance is applied to a small area of the skin (approx. 6 cm²) of an albino rabbit. U[5]ntreated skin serves as a control. 2. Animal Selection: Healthy, young adult albino rabbits are used. The fur is clipped from the dorsal/flank area 24 hours before the test. 3. Application: 0.5 mL of the liquid substance is applied to a gauze patch and placed on the prepared skin. The patch is covered with a semi-occlusive dressing for a 4-hour exposure period. 4[5]. Observation: After exposure, the patch is removed, and the skin is evaluated for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours. Observations may continue for up to 14 days to assess the reversibility of the effects. 5[6]. Classification: The substance is classified as corrosive if it causes irreversible tissue damage. It is classified as an irritant based on the severity and reversibility of the observed erythema and edema.

Protocol for Acute Oral Toxicity (Based on OECD Guideline 423 - Acute Toxic Class Method)

This method allows for the classification of a substance into one of several toxicity classes based on a stepwise procedure with a minimal number of animals.

[7][8][9]1. Principle: A stepwise dosing procedure is used where the outcome of dosing a small group of animals (typically 3) at one level determines the dose for the next group. 2. Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used. Animals are fasted prior to dosing. 3. Dosing: The substance is administered orally via gavage. Dosing begins at a predetermined level (e.g., 300 mg/kg) based on existing information. 4. Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for up to 14 days. 5. Stepwise Procedure:

- If mortality is observed in the first group, the dose for the next group is lowered.

- If no mortality is observed, the dose is increased for the next group.

- The test is stopped when a confident classification can be made according to GHS criteria.

Protocol for Flash Point Determination (Based on ASTM D93 - Pensky-Martens Closed Cup)

This protocol determines the lowest temperature at which a liquid's vapor will ignite with an ignition source.

[10]1. Principle: The sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically directed into the cup to test for a flash. 2[10]. Apparatus: A Pensky-Martens closed-cup tester is used. 3. Procedure: The test cup is filled to the specified level with the sample. The lid is secured, and heating and stirring are initiated. 4. Testing: As the temperature rises, a test flame is dipped into the vapor space of the cup at regular intervals. 5. Result: The flash point is the lowest temperature, corrected to a standard atmospheric pressure, at which the application of the ignition source causes the vapors to ignite in a brief flash.

[10]### Section 5: Risk Management and Handling Procedures

Based on the identified hazards, a stringent risk management workflow must be implemented.

Engineering Controls

-

Ventilation: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.

-

Ignition Sources: Use in an area free of open flames, sparks, and hot surfaces. All electrical equipment must be explosion-proof. G[11]round and bond all containers and transfer equipment to prevent static discharge. 3[6]. Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended.

-

Eye Protection: Wear chemical safety goggles and a full-face shield.

-

Skin and Body Protection: Use a flame-retardant laboratory coat and additional chemical-resistant apron and sleeves. Ensure no skin is exposed.

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., large spills), a NIOSH-approved respirator with an organic vapor cartridge is required.

Workflow Diagrams

The following diagrams illustrate the mandatory workflows for handling this chemical.

References

- 1. CAS 62893-54-3: Cyclopropaneethanamine | CymitQuimica [cymitquimica.com]

- 2. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 3. oecd.org [oecd.org]

- 4. nucro-technics.com [nucro-technics.com]

- 5. oecd.org [oecd.org]

- 6. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. oecd.org [oecd.org]

- 10. precisionlubrication.com [precisionlubrication.com]

- 11. 62893-54-3|2-Cyclopropylethylamine|BLD Pharm [bldpharm.com]

A Technical Guide to the Isotopic Composition of 2-Cyclopropylethan-1-amine-d4

Audience: Researchers, scientists, and drug development professionals.

This technical guide addresses the isotopic composition of 2-Cyclopropylethan-1-amine-d4. It is critical to distinguish between the concepts of "natural abundance" and "isotopic enrichment." Natural abundance refers to the constant, low-level presence of heavy isotopes in elements as found in nature. In contrast, this compound is a synthetic molecule, intentionally enriched with deuterium (B1214612) (a heavy isotope of hydrogen) at specific positions. Therefore, its isotopic profile is artificial and does not occur naturally. This guide will first detail the natural isotopic abundance of its constituent elements and then describe the experimental protocols used to verify the isotopic purity and enrichment of the synthesized deuterated compound.

Natural Abundance of Constituent Elements

Any organic molecule, including the non-deuterated parent compound 2-Cyclopropylethanamine, has a baseline isotopic distribution determined by the natural abundance of the stable isotopes of its elements. These naturally occurring heavy isotopes contribute to small M+1 and M+2 peaks in mass spectrometry.

The following table summarizes the natural abundance of the relevant stable isotopes.

| Element | Isotope | Isotopic Mass (Da) | Natural Abundance (%) |

| Hydrogen | ¹H (Protium) | 1.007825 | 99.985 |

| ²H (Deuterium, D) | 2.014102 | ~0.0156[1][2] | |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | ~1.07[3] | |

| Nitrogen | ¹⁴N | 14.003074 | 99.62[4] |

| ¹⁵N | 15.000109 | ~0.38[4] |

This compound: A Synthetically Enriched Standard

This compound is the deuterated form of 2-Cyclopropylethanamine (C₅H₁₁N).[5] In such compounds, four specific hydrogen atoms (¹H) have been replaced with deuterium atoms (²H or D). This targeted isotopic enrichment makes these molecules highly valuable as internal standards for quantitative analysis by mass spectrometry, where their increased mass allows them to be distinguished from the non-labeled analyte.

The key metrics for a synthetic compound like this are isotopic purity and deuterium enrichment , which quantify the success of the deuteration process. These values are determined experimentally for each synthesized batch.

The table below compares the theoretical monoisotopic masses of the parent compound and its d4 isotopologue.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| 2-Cyclopropylethanamine | C₅H₁₁N | 85.089149 |

| This compound | C₅H₇D₄N | 89.114257 |

Experimental Protocols for Isotopic Analysis

The isotopic composition, purity, and site of labeling for this compound are confirmed using two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass spectrometry is used to determine the isotopic distribution and quantify the level of deuterium incorporation. By comparing the ion intensities of the deuterated compound to any residual unlabeled material, the isotopic purity can be calculated.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). Prepare a similar solution of the non-deuterated standard for comparison.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-